

What is the chemical structure of ophiopojaponin C?

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Ophiopojaponin C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopojaponin C is a steroidal saponin isolated from the tubers of Ophiopogon japonicus, a plant widely used in traditional medicine. As a member of the saponin class of compounds, **ophiopojaponin C** exhibits a range of biological activities that are of significant interest to the scientific and pharmaceutical communities. This technical guide provides a detailed overview of the chemical structure, experimental protocols for isolation and analysis, and the current understanding of the biological activities and associated signaling pathways of **ophiopojaponin C**.

Chemical Structure and Properties

Ophiopojaponin C is a complex steroidal glycoside. Its structure has been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Formula: C₄₆H₇₂O₁₇[1]

Molecular Weight: 897.1 g/mol [1]



IUPAC Name: [(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-14-[(2S,3R,4S,5S,6R)-5-hydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0², 9.0⁴, 8.0¹³, 18]icos-18-ene-6,2'-oxane]-16-yl] acetate[1]

SMILES String: C[C@@H]1CC[C@@]2(--INVALID-LINK--C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(--INVALID-LINK--OC(=O)C)O[C@@H]7--INVALID-LINK--C)O)O[C@H]8--INVALID-LINK--O)O)O)O[C@H]9--INVALID-LINK--C)O)O)O)C)C">C@HC)OC1[1]

The structure of **ophiopojaponin C** is characterized by a spirostane-type aglycone with a rearranged A/B ring system, to which a branched oligosaccharide chain is attached.

Spectroscopic Data

The structural elucidation of **ophiopojaponin C** relies heavily on 1D and 2D NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments, typically recorded in pyridine-d₅.

Table 1: ¹³C NMR Data for **Ophiopojaponin C** (Aglycone Moiety, 125 MHz, pyridine-d₅)[1]



Carbon No.	δc (ppm)	Carbon No.	δс (ррт)
1	37.5	15	32.1
2	31.8	16	81.2
3	71.8	17	62.9
4	38.9	18	16.5
5	141.2	19	19.4
6	121.5	20	41.9
7	32.2	21	14.7
8	31.6	22	110.1
9	50.3	23	31.5
10	37.1	24	29.1
11	21.1	25	30.4
12	39.9	26	66.9
13	40.5	27	17.3
14	56.2		

Table 2: ¹H NMR Data for **Ophiopojaponin C** (Aglycone Moiety, 500 MHz, pyridine-d₅)[1]



Proton	δΗ (ppm, J in Hz)	Proton	δΗ (ppm, J in Hz)
Η-1α	1.05 m	H-16	4.85 m
Η-1β	1.85 m	H-17	1.80 m
H-3	3.65 m	H-18	0.85 s
H-6	5.35 br s	H-19	1.03 s
H-21	0.95 d (6.5)		
H-26a	3.45 dd (10.5, 4.5)	_	
H-26b	3.35 t (10.5)	_	
H-27	0.78 d (6.0)	_	

Experimental Protocols Isolation and Purification of Ophiopojaponin C

The following is a general procedure for the isolation and purification of steroidal saponins from Ophiopogon japonicus, which can be adapted for **ophiopojaponin C**.

1. Extraction:

- Air-dried and powdered tubers of Ophiopogon japonicus are extracted with 75% ethanol at room temperature.
- The extraction is typically repeated three times to ensure maximum yield.
- The combined ethanol extracts are concentrated under reduced pressure to obtain a crude extract.

2. Fractionation:

- The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and n-butanol.
- The n-butanol fraction, which is rich in saponins, is collected and concentrated.



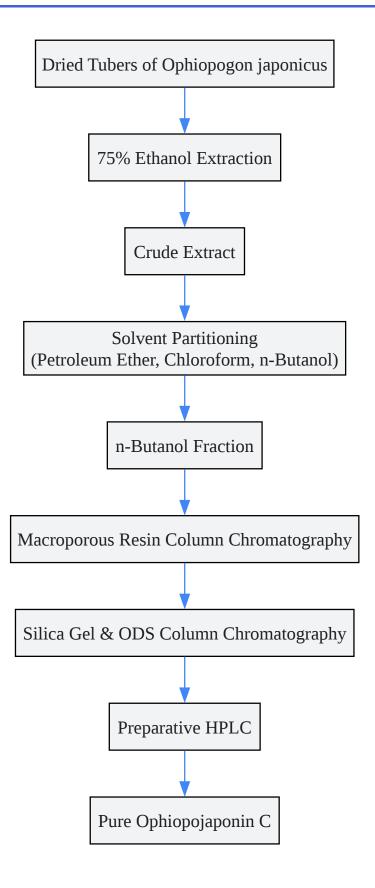




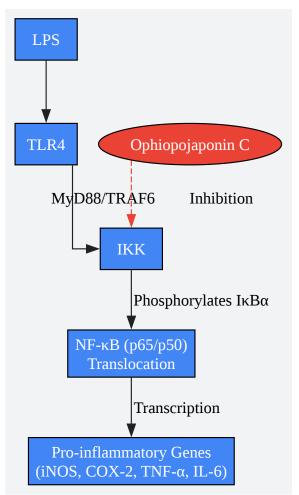
3. Chromatographic Purification:

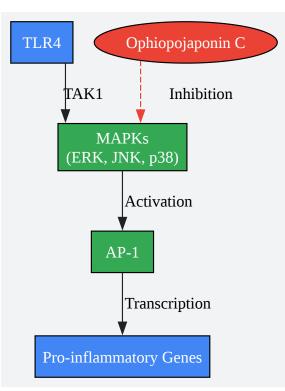
- The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., D101).
- The column is eluted with a gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).
- Fractions are monitored by thin-layer chromatography (TLC).
- Fractions containing **ophiopojaponin C** are combined and further purified by repeated column chromatography on silica gel and octadecylsilane (ODS) columns.
- Final purification is often achieved by preparative high-performance liquid chromatography (HPLC).











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References

• 1. Novel steroidal saponins with cytotoxic activities from the roots of Ophiopogon japonicus (L. f.) Ker-Gawl - PMC [pmc.ncbi.nlm.nih.gov]



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